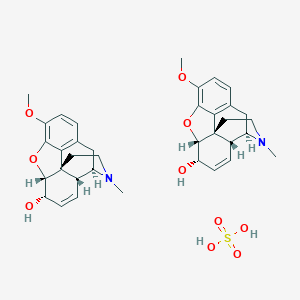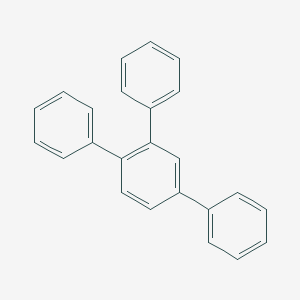
1,2,4-Triphenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triphenylbenzene is an organic compound with the molecular formula C24H18. It is a derivative of benzene, where three phenyl groups are attached to the 1, 2, and 4 positions of the benzene ring. This compound is known for its unique structural properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
1,2,4-Triphenylbenzene is a complex organic compound with a molecular formula of C24H18 It’s known that triphenylbenzene derivatives can interact with various organic block materials, influencing their luminescent, discotic liquid crystal, and high porosity characteristics .
Mode of Action
It’s known that the compound exhibits electron-rich properties and photochemical stability . These properties suggest that it may interact with its targets through electron transfer processes, potentially influencing the electronic properties of the target molecules.
Pharmacokinetics
Given its complex structure and large molecular weight , it’s likely that the compound has unique pharmacokinetic properties that influence its bioavailability.
Result of Action
It’s known that the compound can influence the properties of various organic block materials . This suggests that it may have a broad range of effects at the molecular and cellular level, potentially influencing processes such as luminescence and the formation of liquid crystals.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it’s known that the compound exhibits enhanced fluorescence when exposed to ultraviolet light . This suggests that environmental factors such as light exposure can significantly influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Triphenylbenzene can be synthesized through several methods. One common method involves the reaction of benzene with phenylacetylene in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the triphenylbenzene structure .
Industrial Production Methods: In industrial settings, this compound can be produced using supercritical carbon dioxide as a solvent. This method offers advantages such as high yield, short reaction time, and high selectivity .
Chemical Reactions Analysis
1,2,4-Triphenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as nitro groups can be introduced using reagents like nitric acid and sulfuric acid.
Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, hydrogen gas and palladium catalysts for reduction, and acidic conditions for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,4-Triphenylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of aromaticity and conjugation.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals, due to its unique structural properties
Comparison with Similar Compounds
- 1,3,5-Triphenylbenzene
- 1,2,3-Triphenylbenzene
- 1,2,4-Triphenylbenzene
Properties
IUPAC Name |
1,2,4-triphenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-17-23(20-12-6-2-7-13-20)24(18-22)21-14-8-3-9-15-21/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCVBOQRPQKVKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the common synthetic routes to 1,2,4-triphenylbenzene?
A: this compound is primarily synthesized via the cyclotrimerization of phenylacetylene. This reaction can be catalyzed by various transition metal complexes, with notable examples including those of rhodium , iridium , palladium , and nickel [13], [14]. The choice of catalyst and reaction conditions can significantly influence the selectivity for this compound over its isomer, 1,3,5-triphenylbenzene. Alternative methods, like the photocyclisation of 1,3,6-triphenylhexa-1,3,5-triene, have also been reported .
Q2: How does the choice of catalyst system affect the synthesis of this compound?
A: Different catalyst systems exhibit varying levels of selectivity towards this compound formation. For instance, using a palladium acetate/triphenylphosphine system favors the formation of 1,3,5-triphenylbenzene over this compound . In contrast, certain rhodium-based catalysts, like those incorporating triphenylphosphine ligands, have demonstrated selectivity towards this compound, particularly at elevated temperatures . The nature of the metal center, ligands, counter ions, and reaction conditions (temperature, solvent, etc.) all contribute to the observed selectivity.
Q3: Are there any notable structural features of this compound?
A: this compound exists as two different crystal forms. Although their infrared spectra are similar, their distinct nature is confirmed through Debye-Scherrer patterns . This polymorphism suggests the potential for different physical properties depending on the crystallization process.
Q4: What insights have computational studies provided into the properties of this compound and its analogues?
A: Computational chemistry has been instrumental in understanding the structural and thermodynamic characteristics of polyphenylbenzenes, including this compound. Quantum chemical calculations have been employed to analyze torsional profiles related to phenyl-phenyl rotations, providing insights into molecular flexibility and conformational preferences in the gas phase . These calculations have also helped explain the relatively low enthalpy of sublimation observed for hexaphenylbenzene, attributed to steric crowding and reduced intermolecular interactions.
Q5: What are the potential applications of this compound?
A: Research on this compound is primarily focused on its synthesis, characterization, and understanding its formation in reactions involving phenylacetylene. Its use as a model compound for studying the properties of polyphenylbenzenes is also noteworthy . While direct applications are not extensively explored in the provided literature, its structural features and the growing understanding of its formation could pave the way for future applications in materials science or as a building block for more complex molecules.
Q6: How does this compound contribute to our understanding of polyparaphenylene oligomers?
A: this compound, along with other substituted polyphenylbenzenes, serves as a valuable model for studying structural transformations in crystalline oligomers of polyparaphenylene . Unlike unsubstituted oligomers like p-quinquephenyl and p-sexiphenyl, which exhibit a solid-state transition upon cooling due to conformational changes, the substituted derivatives like this compound do not undergo this transition. This difference highlights the impact of substituents on the conformational flexibility and packing arrangements within the crystal lattice, providing crucial insights into the structure-property relationships of these materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
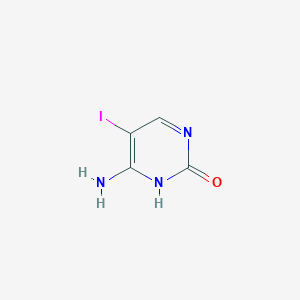





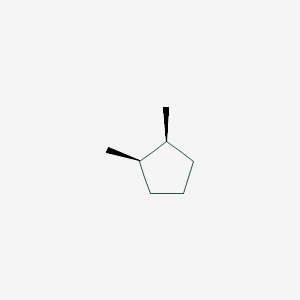
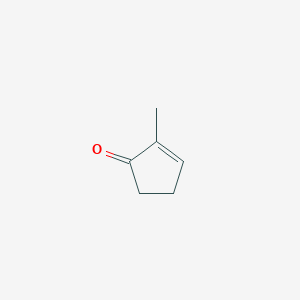
![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)
